- The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonist, Bioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4130-4134
Cas no 97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-)
97585-04-1 structure
Product Name:2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
كاس عدد:97585-04-1
وسط:C12H14O2
ميغاواط:190.238363742828
CID:1988816
Update Time:2023-09-05
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (Z)- (ZCI)
- Ethyl (2Z)-3-(4-methylphenyl)-2-propenoate (ACI)
- Ethyl (Z)-3-(4-methylphenyl)-2-propenoate
- Ethyl cis-4-methylcinnamate
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- نواة داخلي: 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8-
- مفتاح Inchi: IMKVSWPEZCELRM-HJWRWDBZSA-N
- ابتسامات: C(/C1C=CC(C)=CC=1)=C/C(=O)OCC
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
المراجع
طريقة الإنتاج 2
رد فعل الشرط
المراجع
- Palladium-catalyzed conversion of aldehydes to alkenes in the presence of tri-n-butylphosphine, Tetrahedron Letters, 1991, 32(4), 513-14
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
المراجع
- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitors, Phytochemistry (Elsevier), 2013, 96, 132-147
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C
المراجع
- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl Diazoacetate, Journal of Organic Chemistry, 2003, 68(9), 3714-3717
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C
المراجع
- Systematic Study on the Catalytic Arsa-Wittig Reaction, Chemistry - A European Journal, 2020, 26(59), 13400-13407
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C
المراجع
- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of Alkynes, Organic Letters, 2019, 21(5), 1412-1416
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C
المراجع
- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocol, Tetrahedron Letters, 2016, 57(33), 3773-3775
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
المراجع
- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/Esters, Journal of Organic Chemistry, 2022, 87(12), 7905-7918
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
المراجع
- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazine, Journal of Organic Chemistry, 2020, 85(10), 6535-6550
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
المراجع
- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyran, Organic Letters, 2018, 20(17), 5163-5166
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ; 24 h, rt
المراجع
- Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization, SynOpen, 2019, 3(4), 103-107
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; 20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C
1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C
المراجع
- Ring-substituted cis-cinnamic acid derivatives and plant growth controllers containing them, Japan, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
المراجع
- Preparation of indenopyrroles as serotonin 5-HT2c receptor agonists., United States, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Hydrogen
المراجع
- Correlation of ultraviolet absorption frequences of cis- and trans-substituted cinnamic acids with Hammett substituent constants, Journal of Molecular Structure, 1988, 174, 251-4
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C
المراجع
- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated Esters, ChemCatChem, 2014, 6(3), 749-752
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C
المراجع
- Silica gel-mediated organic reactions under organic solvent-free conditions, Molecules, 2012, 17, 11469-11483
طريقة الإنتاج 17
رد فعل الشرط
1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
المراجع
- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted esters, Chemistry Letters, 2009, 38(8), 832-833
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
المراجع
- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig Reaction, Journal of Organic Chemistry, 2020, 85(22), 14684-14696
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
المراجع
- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched Tetrahydropyridazines, Organic Letters, 2023, 25(29), 5470-5475
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
المراجع
- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivatives, Tetrahedron, 2020, 76(15),
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Raw materials
- Triethyl phosphonoacetate
- ethyl 2-chloroacetate
- 4-Methylbenzyl alcohol
- p-tolyl-propynoic acid ethyl ester
- Ethyl Bis(2,2,2-trifluoroethoxy)phosphinylacetate
- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
- Ethyl 3-(p-tolyl)propanoate
- 4-Methylbenzaldehyde
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Ethyl-di-(2-isopropylphenyl)phosphonoacetate
- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Preparation Products
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- الوثائق ذات الصلة
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-) منتجات ذات صلة
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الموردين الموصى بهم
钜澜化工科技(青岛)有限公司
عضو ذهبي
مورد الصين
كميّة كبيرة
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر
Hebei Liye chemical Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة